molecular formula C22H17BrFN5O3S B2810732 N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852170-13-9

N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2810732
M. Wt: 530.37
InChI Key: SENURVPEABQZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17BrFN5O3S and its molecular weight is 530.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

One study delves into the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This research exemplifies how chemical compounds with specific structural features, such as fluorine atoms allowing for fluorine-18 labeling, can be utilized in advanced imaging techniques to study biological targets in vivo (Dollé et al., 2008).

Anticonvulsant Activity

Another study focused on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. The molecular docking method predicted the highest affinity for compounds with specific substituents, indicating how structural modifications can impact the interaction with biological targets (Severina et al., 2020).

Synthetic Methodologies and Intermediates

Research on the synthesis of pyrimidine compounds, including the development of rapid synthetic methods for important intermediates, highlights the role of such chemical entities in pharmaceutical and chemical fields. This demonstrates the utility of pyrimidine and its derivatives in synthesizing active compounds with wide applications (Hou et al., 2016).

Anti-inflammatory Activity

A study on the synthesis of novel N-(3-chloro-4-flurophenyl) derivatives and their anti-inflammatory activity illustrates the potential therapeutic applications of structurally complex acetamides. It showcases how chemical synthesis can lead to the discovery of compounds with significant biological activities (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrFN5O3S/c1-28-19-17(21(31)29(2)22(28)32)20(27-18(26-19)12-3-7-14(24)8-4-12)33-11-16(30)25-15-9-5-13(23)6-10-15/h3-10H,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENURVPEABQZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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